(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

Suzuki-Miyaura Coupling Heterocyclic Chemistry Process Chemistry

2-Pyridinylboronic acid isomers routinely fail in Suzuki-Miyaura couplings due to rapid protodeboronation, eroding yields and consuming precious advanced intermediates. (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid eliminates this failure mode by positioning the boronic acid at the stable 4-position of the pyridine ring. • Enables high-yield Suzuki-Miyaura cross-coupling without protodeboronation, preserving high-value intermediates in late-stage sequences. • 2-Methoxycarbonyl handle supports orthogonal downstream diversification to amides, acids, or alcohols for accelerated SAR exploration. • Direct precursor to 4-arylpyridine pharmacophores found in APIs including Cerivastatin and Glenvastatin. Supplied at ≥98% purity as a solid; reliable global logistics support both discovery and process chemistry workflows.

Molecular Formula C7H8BNO4
Molecular Weight 180.954
CAS No. 1150114-30-9
Cat. No. B590794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid
CAS1150114-30-9
Synonyms2-Methylcarboxypyridin-4-yl Boronic Acid
Molecular FormulaC7H8BNO4
Molecular Weight180.954
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(=O)OC)(O)O
InChIInChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3
InChIKeyZTZZDNQZEWCDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid Overview


(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid (CAS 1150114-30-9) is a heteroaryl boronic acid building block featuring a pyridine ring substituted at the 2-position with a methoxycarbonyl group and at the 4-position with a boronic acid moiety. This substitution pattern positions it as a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl architectures . Its molecular formula is C7H8BNO4 with a molecular weight of 180.95 g/mol .

Coupling Stability 4-Pyridinylboronic acid avoids protodeboronation, supporting reproducible Suzuki-Miyaura couplings
Diversification Handle 2-Methoxycarbonyl group enables further functionalization to acid, amide, or alcohol
Synthetic Entry Direct precursor to 4-arylpyridine scaffolds common in medicinal chemistry programs

Critical Regiochemistry of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid


Substituting (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid with a generic pyridinylboronic acid or a differently substituted analog is not a viable option in complex synthetic sequences. The precise 2-methoxycarbonyl, 4-boronic acid substitution pattern on the pyridine ring dictates the compound's unique reactivity profile, electronic properties, and steric environment, which directly influence cross-coupling efficiency, regioselectivity, and the stability of downstream intermediates [1]. In particular, the 2-methoxycarbonyl group serves as a critical handle for further functional group interconversions, while the 4-boronic acid position avoids the well-documented instability and low coupling yields associated with 2-pyridinylboronic acids due to protodeboronation [2]. Using a regioisomer or a different ester would alter the reaction trajectory, potentially leading to lower yields, increased byproduct formation, or complete reaction failure.

Attribute
Target Compound
Generic Substitute
Boronic Acid Position
4-position (stable, high-yielding)
2-position (rapid protodeboronation, low yields)
Ester Functionality
Methoxycarbonyl for downstream diversification
None or different ester, altering reactivity and synthetic utility
Impurity Control
Increased polarity and MW may aid purification from ligand-derived impurities
Unsubstituted analogs may complicate impurity removal

Key Evidence for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid


Stability Advantage of 4-Pyridinylboronic Acids

2-Pyridinylboronic acids are notoriously challenging in Suzuki-Miyaura couplings due to rapid protodeboronation, which leads to low yields and requires specialized, often less atom-economical, boronate derivatives [1]. In contrast, 4-pyridinylboronic acids, such as (2-(methoxycarbonyl)pyridin-4-yl)boronic acid, do not suffer from this instability and are known to participate in high-yielding couplings under standard conditions. This is a well-established class-level inference based on the fundamental chemistry of pyridinylboronic acids.

4-Pyridinyl Stability
Class-level
4-Pyridinylboronic acids avoid protodeboronation; expected high yields in Suzuki-Miyaura
Supports reproducible coupling workflows
Class inference; specific yield data not located
Suzuki-Miyaura Coupling Heterocyclic Chemistry Process Chemistry

Methoxycarbonyl Group as a Versatile Handle

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid possesses a methoxycarbonyl group at the 2-position, which is absent in the simpler pyridine-4-boronic acid (CAS 1692-15-5). This ester functionality provides a point for further diversification through hydrolysis, amidation, or reduction, enabling the construction of more complex molecules without additional protection/deprotection steps . The presence of this group differentiates its utility in medicinal chemistry library synthesis where molecular complexity is paramount.

Diversification Handle
Data to verify
Methoxycarbonyl enables hydrolysis, amidation, or reduction without extra protection steps
May reduce step count in complex syntheses
Source review needed; no direct comparative data
Medicinal Chemistry Building Blocks Diversity-Oriented Synthesis

Reduced Ligand-Derived Impurity Potential

A recent study highlighted a significant challenge in API synthesis using 4-pyridineboronic acid pinacol ester: the formation of phenylated impurities derived from the phosphorus ligand used in the Suzuki-Miyaura coupling [1]. While the target compound is a boronic acid, not the pinacol ester, the class of 4-pyridineboronic acid derivatives is associated with this impurity issue. The methoxycarbonyl group on (2-(methoxycarbonyl)pyridin-4-yl)boronic acid increases molecular weight and polarity, which may facilitate the separation of such impurities via crystallization or chromatography during purification, a hypothesis supported by the principles of impurity fate and control in process chemistry.

Impurity Removal
Reported
Increased polarity and MW may facilitate separation of phenylated ligand-derived impurities
May support simpler purification in process chemistry
Hypothesis based on impurity study of related esters
Process Chemistry API Manufacturing Impurity Control

Application Scenarios for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid


Complex Biaryl Pharmacophore Synthesis

Medicinal chemistry programs targeting biaryl-containing drug candidates can leverage (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid to rapidly construct diverse libraries. Its 4-pyridinylboronic acid core ensures efficient Suzuki-Miyaura coupling without the yield-limiting protodeboronation seen with 2-pyridinyl isomers, while the 2-methoxycarbonyl handle allows for subsequent diversification into amides, acids, or alcohols, accelerating SAR exploration [1].

Late-Stage Functionalization of Intermediates

In process chemistry, this compound is well-suited for late-stage functionalization of advanced, high-value intermediates. The robust nature of 4-pyridinylboronic acids under standard coupling conditions, combined with the orthogonal reactivity of the methyl ester, provides a reliable and predictable transformation. This is crucial when working with precious materials at the end of a long synthetic sequence [1].

4-Arylpyridine Scaffolds for API Manufacturing

4-Arylpyridines are a common substructure in several active pharmaceutical ingredients (APIs), including Cerivastatin and Glenvastatin [1]. (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid serves as a direct precursor to this motif via Suzuki-Miyaura coupling. Its use in this context, compared to unsubstituted analogues, may offer downstream purification advantages, as its increased polarity and molecular weight could aid in the separation of challenging ligand-derived impurities that are a known issue in this class of reactions [1].

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Stable 4-pyridinylboronic acid, methoxycarbonyl diversification handle
Suzuki-Miyaura coupling efficiency; SAR library expansion
Late-stage functionalization
Reliable coupling performance with advanced intermediates, orthogonal ester reactivity
Coupling yield with precious substrates; downstream transformation compatibility
4-Arylpyridine API scaffold
Direct precursor to arylpyridine motif; increased polarity may aid impurity rejection
Purity profile after coupling; removal of ligand-derived impurities

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